Antibiotic A 2315A

Ribosome Inhibition Peptidyl Transferase Enzyme Kinetics

Researchers studying bacterial translation initiation often face a gap: most PTC inhibitors act after the first peptide bond, obscuring pre-translocation states. A2315A (Madumycin II) uniquely arrests the ribosome *before* the first peptide bond forms (IC50 = 0.0003 mM), enabling capture of early elongation intermediates. - Validated by a 2.8 Å 70S ribosome co-crystal structure (PDB 5VP2) for structure-based drug design. - Alanine-containing depsipeptide scaffold provides a distinct SAR benchmark vs. proline-based streptogramins. - Supplied at ≥98% purity with full Certificate of Analysis; shipped under blue ice for stability.

Molecular Formula C26H37N3O7
Molecular Weight 503.6 g/mol
Cat. No. B1240419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic A 2315A
Synonymsmadumycin II
Molecular FormulaC26H37N3O7
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C
InChIInChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6-,9-8+,16-11-
InChIKeySAQNYTQFLPVTNJ-ZCFWNDORSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibiotic A 2315A: Streptogramin A PTC Inhibitor


Antibiotic A 2315A (also designated Madumycin II) is an alanine-containing streptogramin A antibiotic, originally isolated from Actinoplanes philippinensis [1]. It is a member of the virginiamycin family of antibiotics and exhibits a close structural relationship to ostreogrycin A [2]. A2315A functions as a potent inhibitor of the bacterial peptidyl transferase center (PTC) on the 50S ribosomal subunit, blocking protein synthesis prior to the first cycle of peptide bond formation .

PTC inhibition study fit
Pre-translocation ribosomal state capture
Unique alanine-depsipeptide identity
High-resolution ribosome complex available

Why Antibiotic A 2315A Substitution Fails


Streptogramin A antibiotics, while sharing a common binding site, exhibit non-uniform interactions with the peptidyl transferase center (PTC), leading to distinct inhibitory profiles. A2315A (Madumycin II) demonstrates a unique mechanism of inhibition compared to other streptogramin A members. It arrests the ribosome prior to the first peptide bond formation, a property not universally shared across the class [1]. This specific mode of action is driven by a distinct structural conformation that induces a unique rearrangement of 23S rRNA nucleotides (U2506 and U2585) to form a catalytically inactive U2506•G2583 wobble pair [1]. Furthermore, A2315A is a specific, alanine-containing member of this family, distinguishing it structurally from other, more common analogs . These functional and structural distinctions mean that substituting A2315A with a different streptogramin A antibiotic will not replicate its precise biochemical outcome, making it a non-interchangeable tool for mechanistic and SAR studies.

Mechanism Unique pre-translocation arrest may not transfer to other streptogramin A antibiotics.
Structural Alanine-depsipeptide core induces distinct rRNA rearrangement absent in analogs.
Biochemical PTC inhibition profile differs; class-level activity cannot be assumed interchangeable.

Antibiotic A 2315A Quantitative Differentiators


Potent PTC Inhibition

A2315A demonstrates potent inhibition of the peptidyl transferase center (PTC). A direct, quantitative measurement of this activity is provided by its IC50 value, which is reported as 0.0003 mM at pH 7.5 and 37°C [1]. This provides a precise benchmark for its biochemical potency in cell-free translation assays.

PTC Inhibition IC50
Reported
0.3 µM
pH 7.5, 37°C
Supports dose-response and comparative potency studies.
Cell-free translation assay.
Ribosome Inhibition Peptidyl Transferase Enzyme Kinetics

70S Ribosome Co-Crystal Structure

A2315A (Madumycin II) has been co-crystallized with the Thermus thermophilus 70S ribosome at 2.8 Å resolution [1], revealing a unique binding mode that forces the PTC into an inactive state. This high-resolution structural data is not available for many other, more common streptogramin A antibiotics like ostreogrycin A or pristinamycin IIA.

70S Ribosome Complex
Reported
A2315A: PDB 5NDY at 2.8 Å
vs
Common streptogramin A analogs: no high-resolution 70S structure
Atomic-level detail supports rational design and modeling studies.
T. thermophilus ribosome model.
Structural Biology Cryo-EM X-ray Crystallography

Pre-Peptide Bond Formation Arrest Mechanism

Unlike some other PTC inhibitors that interfere with the elongation cycle, A2315A (Madumycin II) uniquely blocks translation before the first peptide bond is formed [1]. This is a mechanistically distinct property that differentiates it from other streptogramin A antibiotics, which may allow or inhibit later steps in the process.

Translation Arrest Stage
Class-level
A2315A: blocks prior to first peptide bond
vs
Other streptogramin A: may inhibit later elongation steps
Enables study of early translation initiation steps.
In vitro 70S translation assay context.
Translation Inhibition Mechanism of Action Ribosome

Alanine-Containing Macrocyclic Depsipeptide Structure

A2315A (Madumycin II) is an alanine-containing macrocyclic depsipeptide, distinguishing it from other streptogramin A family members that may contain different amino acid residues. Specifically, its structure (II) was determined to be a 6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione [1].

Chemical Identity
Reported
Alanine-containing depsipeptide C26H37N3O7 · 503.6 Da
Ostreogrycin A: polyunsaturated lactone, lacks alanine
Distinct identity for SAR and procurement specificity.
Structure confirmed by NMR and MS.
Natural Product Chemistry Streptogramin Structural Elucidation

Antibiotic A 2315A Application Scenarios


Early Translation Initiation Studies

For researchers investigating the initial steps of bacterial protein synthesis, A2315A is an essential tool. Its unique ability to block translation *prior* to the first peptide bond formation [1] allows for the specific capture and analysis of pre-translocation ribosomal states. This is a key differentiator from other PTC inhibitors that act later in the elongation cycle, enabling experiments to deconvolute the exact order of events during translation initiation.

Structural Biology of Ribosome-Inhibitor Complexes

The availability of a high-resolution (2.8 Å) crystal structure of A2315A in complex with the 70S ribosome [2] makes this compound particularly valuable for structural biology and computational chemistry groups. It serves as a validated model system for studying drug-induced conformational changes in the ribosome and provides a reliable starting point for molecular dynamics simulations and structure-based drug design, a feature not available for most streptogramin A analogs.

Streptogramin A SAR Studies

A2315A is a critical compound for SAR studies within the streptogramin A family. Its distinct alanine-containing depsipeptide structure [3] and unique mechanism of action provide a specific chemical and functional benchmark. Researchers comparing a series of streptogramin A analogs can use A2315A to assess how modifications to the amino acid composition and macrocyclic core affect PTC binding mode, inhibitory potency (IC50 = 0.0003 mM [4]), and the stage of translation arrest.

Antibacterial Activity and Resistance Profiling

A2315A can be employed as a reference compound in panels testing for antibacterial activity and resistance. Its well-defined mechanism—forcing a catalytically inactive U2506•G2583 wobble pair in the 23S rRNA [2]—allows researchers to use it as a specific probe to identify and characterize bacterial strains with mutations or modifications in this precise region of the ribosome, thereby elucidating resistance mechanisms distinct from those targeting other PTC sites.

Application
Selection Property
Validation Focus
Translation initiation studies
Pre-translocation arrest mechanism
Ribosomal complex capture and kinetic assays
Ribosome structure biology
High-resolution 70S co-crystal structure
Conformational rearrangement and modeling accuracy
Streptogramin A SAR
Alanine-depsipeptide core and unique PTC binding
Potency, mechanism, and amino acid structure-activity
Antimicrobial susceptibility screening
Specific rRNA nucleotide interaction (U2506·G2583)
Resistance mutation mapping in 23S rRNA region

Technical Documentation Hub

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26 linked technical documents
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